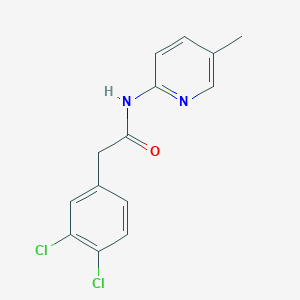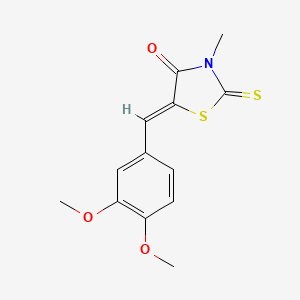
2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide
Descripción general
Descripción
2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that plays a crucial role in regulating cellular energy metabolism and is involved in the modulation of various physiological and pathological processes. DPA-714 has gained significant attention in recent years due to its potential applications in the field of scientific research.
Mecanismo De Acción
2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide binds selectively to TSPO, which is expressed in various cell types, including immune cells, glial cells, and endothelial cells. TSPO is involved in the transport of cholesterol into the mitochondria, which is essential for the synthesis of steroids and other lipid molecules. TSPO is also involved in the regulation of mitochondrial permeability transition and apoptosis. The binding of this compound to TSPO modulates these functions, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological and pathological processes, including inflammation, oxidative stress, and apoptosis. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, leading to a reduction in inflammation. This compound has also been shown to reduce oxidative stress and apoptosis in various cell types, including neurons and cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has several advantages for use in scientific research, including its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its availability as a radioligand for PET imaging studies. However, this compound also has some limitations, including its low solubility in water, which can limit its use in certain applications, and its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide and TSPO. One area of research is the development of TSPO-targeted therapies for various diseases, including neurodegenerative diseases and cancer. Another area of research is the development of new radioligands for PET imaging studies that can provide more accurate and specific information on TSPO expression in vivo. Finally, research is needed to better understand the role of TSPO in various physiological and pathological processes, including the regulation of mitochondrial function and the modulation of immune responses.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide is widely used in scientific research to study the role of TSPO in various physiological and pathological processes, including neurodegenerative diseases, cancer, and inflammation. This compound is used as a radioligand in positron emission tomography (PET) imaging studies to visualize TSPO expression in vivo. This technique has been used to study TSPO expression in various diseases and to evaluate the efficacy of TSPO-targeted therapies.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(5-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-2-5-13(17-8-9)18-14(19)7-10-3-4-11(15)12(16)6-10/h2-6,8H,7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOQIOCKYQPRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4690080.png)


![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone](/img/structure/B4690105.png)
![4-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4690110.png)
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4690122.png)
![1-(mesitylsulfonyl)-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-4-piperidinecarbohydrazide](/img/structure/B4690136.png)

![N-(3-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4690156.png)


![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4690175.png)
![N-[(1-phenylcyclopentyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4690185.png)